5-Oxoete
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxoete is synthesized through a multi-step pathway involving the oxidation of arachidonic acid. The process begins with the release of arachidonic acid from membrane phospholipids, catalyzed by phospholipase A2 enzymes. The released arachidonic acid is then oxygenated by arachidonate 5-lipoxygenase to form 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5S-HpETE). This intermediate is subsequently reduced by cellular peroxidases to produce 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5S-HETE). Finally, 5S-HETE is oxidized by a nicotinamide adenine dinucleotide phosphate-dependent dehydrogenase enzyme, 5-hydroxyeicosanoid dehydrogenase, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the concentration of reagents to maximize yield and purity. The use of bioreactors and continuous flow systems can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5-Oxoete undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to 5S-HETE.
Substitution: It can participate in substitution reactions with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
Oxidation: Produces various oxidized metabolites.
Reduction: Yields 5S-HETE.
Substitution: Forms substituted eicosatetraenoic acid derivatives
Scientific Research Applications
5-Oxoete has numerous applications in scientific research:
Chemistry: It is used to study lipid oxidation and signaling pathways.
Biology: It serves as a model compound to investigate inflammatory responses and cell signaling.
Medicine: Research focuses on its role in diseases such as asthma, cancer, and other inflammatory conditions.
Industry: It is used in the development of anti-inflammatory drugs and therapeutic agents .
Mechanism of Action
5-Oxoete exerts its effects through the G protein-coupled receptor OXE receptor 1 (OXER1). Upon binding to OXER1, it activates intracellular signaling pathways, leading to the mobilization of calcium ions, activation of mitogen-activated protein kinases, and other downstream effects. These actions result in the chemotaxis of leukocytes, degranulation, and the production of reactive oxygen species, contributing to inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
5S-HETE: A precursor to 5-Oxoete, involved in similar inflammatory pathways.
Leukotriene B4: Another eicosanoid with potent inflammatory properties.
Lipoxins: Anti-inflammatory eicosanoids derived from arachidonic acid.
Uniqueness of this compound
This compound is unique due to its high potency in stimulating eosinophils and its involvement in both proinflammatory and anti-inflammatory pathways. Unlike other eicosanoids, it has a specific receptor, OXER1, which mediates its diverse biological effects .
Properties
CAS No. |
126432-17-5 |
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Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(6E,8E,11E,14E)-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,13-12+,16-14+ |
InChI Key |
MEASLHGILYBXFO-SSTLJLGOSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C=C/C(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
physical_description |
Solid |
Synonyms |
5-KETE 5-keto-6,8,11,14-eicosatetraenoic acid 5-oxo-6,8,11,14-eicosatetraenoic acid 5-oxo-6,8,11,14-eicosatetraenoic acid, E,Z,Z,Z isomer 5-oxo-6,8,11,14-ETE 5-oxo-eicosatetraenoate 5-oxoETE |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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